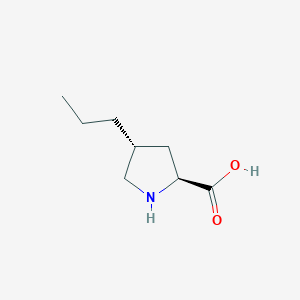
(4R)-4-Propyl-L-proline
Descripción general
Descripción
(4R)-4-Propyl-L-proline is a chiral amino acid derivative with a unique structural configuration It is a proline analog where the hydrogen at the fourth position of the pyrrolidine ring is replaced by a propyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-Propyl-L-proline typically involves the following steps:
Starting Material: The synthesis begins with L-proline.
Protection: The amino group of L-proline is protected using a suitable protecting group such as Boc (tert-butoxycarbonyl).
Alkylation: The protected proline undergoes alkylation at the fourth position using a propyl halide in the presence of a strong base like sodium hydride.
Deprotection: The protecting group is removed under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for protection, alkylation, and deprotection steps.
Análisis De Reacciones Químicas
Types of Reactions
(4R)-4-Propyl-L-proline can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding keto derivatives.
Reduction: Reduction reactions can convert it into different proline derivatives.
Substitution: It can participate in nucleophilic substitution reactions, especially at the propyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield keto-proline derivatives, while reduction can produce various hydroxyproline analogs.
Aplicaciones Científicas De Investigación
(4R)-4-Propyl-L-proline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a probe to study protein folding and stability.
Medicine: It is investigated for its potential therapeutic properties, including its role in designing enzyme inhibitors.
Industry: It is used in the production of pharmaceuticals and as a chiral catalyst in asymmetric synthesis.
Mecanismo De Acción
The mechanism by which (4R)-4-Propyl-L-proline exerts its effects involves its interaction with specific molecular targets. It can influence protein folding pathways by stabilizing certain conformations of the pyrrolidine ring. This stabilization is crucial in enhancing the stability and activity of proteins and enzymes.
Comparación Con Compuestos Similares
Similar Compounds
(4R)-4-Fluoroproline: Another proline analog with a fluorine atom at the fourth position.
(4R)-4-Hydroxyproline: A hydroxylated derivative of proline.
(4R)-4-Methylproline: A proline analog with a methyl group at the fourth position.
Uniqueness
(4R)-4-Propyl-L-proline is unique due to its propyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in applications requiring specific conformational stability and reactivity.
Propiedades
IUPAC Name |
(2S,4R)-4-propylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-2-3-6-4-7(8(10)11)9-5-6/h6-7,9H,2-5H2,1H3,(H,10,11)/t6-,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQHUOKOFSXEEAW-RQJHMYQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC(NC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1C[C@H](NC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80558776 | |
| Record name | (4R)-4-Propyl-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80558776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31101-27-6 | |
| Record name | (4R)-4-Propyl-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80558776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


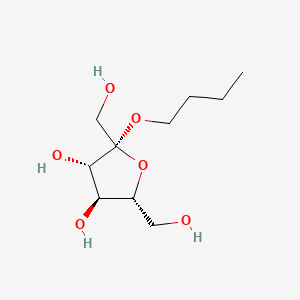
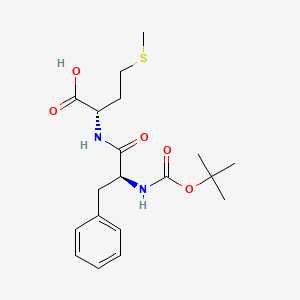
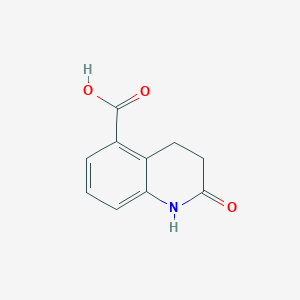

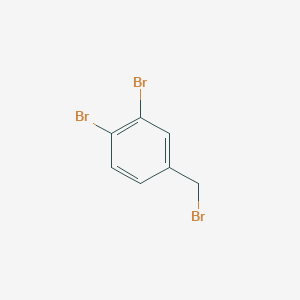
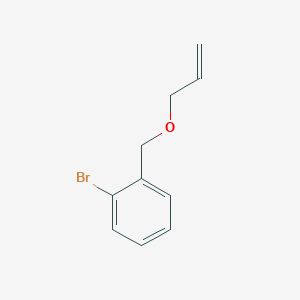
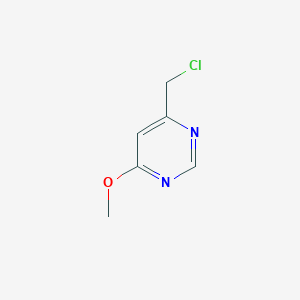
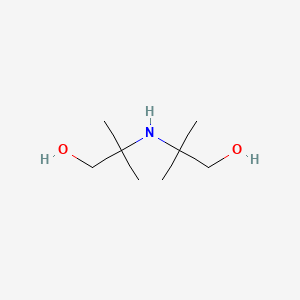
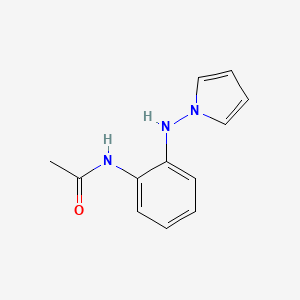

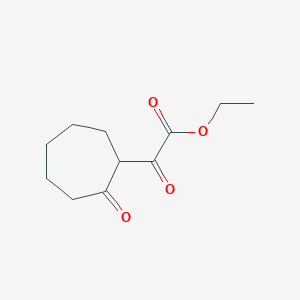
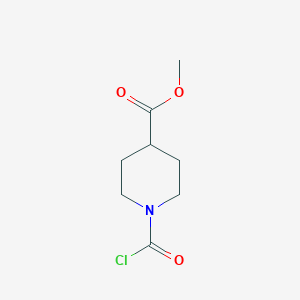
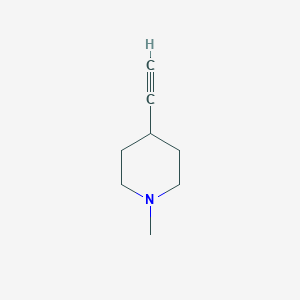
![5-Bromo-3H-spiro[benzofuran-2,4'-piperidine]](/img/structure/B1611612.png)
